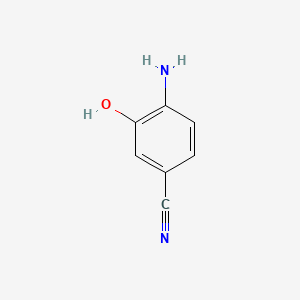

4-Amino-3-hydroxybenzonitrile

Overview

Description

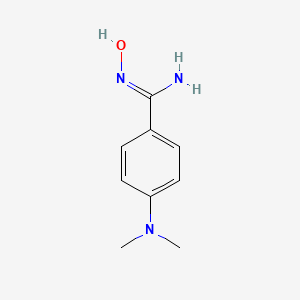

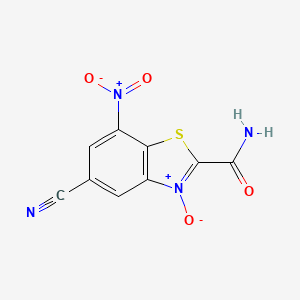

4-Amino-3-hydroxybenzonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of an amino group and a nitrile group attached to a benzene ring, which significantly influences its chemical behavior and interactions with other molecules.

Synthesis Analysis

A novel synthesis approach for derivatives of 4-aminobenzonitrile has been described, where p-aminobenzonitrile is used as a starting material. The process involves protection, tetrazole formation, hydrolysis, chlorination, and amination, leading to the production of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles with good yields . This method showcases the versatility of 4-aminobenzonitrile as a precursor for synthesizing biologically active compounds.

Molecular Structure Analysis

The molecular structure of 4-aminobenzonitrile and its analogs has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal that the amino group can adopt different conformations, influencing the overall molecular packing and interactions within the crystal lattice . For instance, the amino N atom in 4-aminobenzonitrile has a pyramidal character, which affects the angle between the planes of the amino group and the phenyl ring .

Chemical Reactions Analysis

4-Aminobenzonitrile reacts with halogenoboranes to yield amine-halogenoboranes and other products derived from these by elimination of hydrogen halide . Additionally, the compound's inclusion in the crystal structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile affects the crystal packing and the formation of intermolecular hydrogen bonds, leading to different structural conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzonitrile are influenced by its ability to form hydrogen bonds and interact with various ligands. Studies have shown that the amino group can act as a proton donor or acceptor depending on the substitution at the para-position, which changes the electronic nature of the group . The microsolvation of the 4-aminobenzonitrile cation in nonpolar solvents has been investigated using IR spectra, revealing information about the sequential solvation process and the binding energies of different ligands . Furthermore, the reversible thermosalient phase changes of 4-aminobenzonitrile crystals have been observed, which are related to structural changes during cooling and heating .

Scientific Research Applications

4-Amino-3-hydroxybenzonitrile is a chemical compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.135 g/mol . It is typically stored at refrigerator temperatures .

The classical methods for benzonitrile synthesis, which could potentially involve 4-Amino-3-hydroxybenzonitrile, are the cyanation of benzene halides, toluene halides, and the reaction of ammonia .

Safety And Hazards

properties

IUPAC Name |

4-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZPOGZBKIWMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436597 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-hydroxybenzonitrile | |

CAS RN |

55586-26-0 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

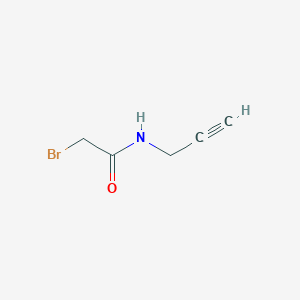

Synthesis routes and methods I

Procedure details

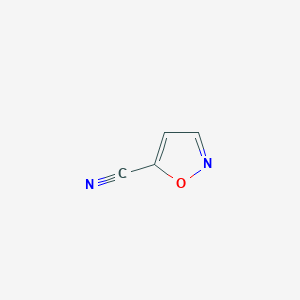

Synthesis routes and methods II

Procedure details

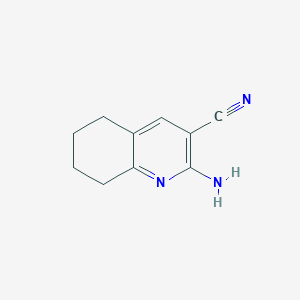

Synthesis routes and methods III

Procedure details

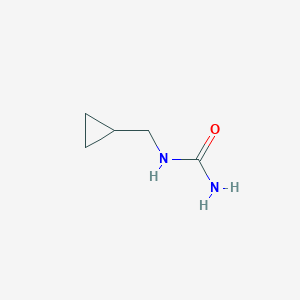

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)